molecular formula C15H18FN3O2S B6440695 1-{[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549004-77-3

1-{[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No. B6440695
CAS RN: 2549004-77-3
M. Wt: 323.4 g/mol
InChI Key: WEBDQONQXDATEQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an azetidine ring, and a benzenesulfonyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The azetidine ring, a four-membered ring containing a nitrogen atom, is known for its reactivity. The benzenesulfonyl group is a common functional group in organic chemistry, known for its ability to act as a leaving group in substitution reactions. The pyrazole ring, a five-membered ring with two nitrogen atoms, is a common motif in medicinal chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine ring, the benzenesulfonyl group, and the pyrazole ring. Each of these groups is known to undergo specific types of chemical reactions. For example, the azetidine ring can participate in ring-opening reactions, while the benzenesulfonyl group can act as a leaving group in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make the compound relatively rigid, which could influence its solubility and reactivity .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

1-[[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c1-11-6-17-18(7-11)8-13-9-19(10-13)22(20,21)14-3-4-15(16)12(2)5-14/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBDQONQXDATEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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